![molecular formula C17H14BrFN2OS B2649455 [2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone CAS No. 851800-62-9](/img/structure/B2649455.png)
[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromophenyl and fluorophenyl groups could be introduced through electrophilic aromatic substitution reactions . The imidazole ring could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl and fluorophenyl groups are aromatic and planar, while the imidazole ring introduces a degree of three-dimensionality .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. For example, the bromine atom in the bromophenyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromophenyl and fluorophenyl groups would likely make the compound relatively non-polar and lipophilic .Scientific Research Applications
Synthesis and Structural Analysis
Catalyst- and Solvent-Free Synthesis The compound has been used in the catalyst- and solvent-free synthesis of related heterocyclic compounds, demonstrating its potential as a strategic intermediate in the preparation of complex molecules. For instance, its derivative, (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone, was synthesized through a microwave-assisted Fries rearrangement. This process, including the Fries rearrangement and the prototropy process, was supported by density functional theory (DFT) calculations, providing a theoretical foundation for understanding the reaction mechanism and the stability of the involved intermediates (Moreno-Fuquen et al., 2019).
Synthesis of Fluorinated Compounds Another research avenue is the synthesis of fluorinated compounds for enhancing photostability and improving spectroscopic properties. The compound can serve as a precursor in synthesizing a variety of fluorinated compounds. For example, bis(2,4,5-trifluorophenyl)methanone was synthesized and further processed through nucleophilic aromatic substitution reactions to yield fluorinated benzophenones, xanthones, acridones, and thioxanthones. These compounds exhibit tunable absorption and emission spectra, which are crucial for developing novel fluorophores (Woydziak et al., 2012).
Biomedical Research
Carbonic Anhydrase Inhibition In the realm of enzyme inhibition, the compound's derivatives have been explored for their inhibitory activity against carbonic anhydrase (CA), a crucial enzyme involved in pH regulation and other physiological processes. For instance, novel bromophenol derivatives were synthesized and tested against human isoforms of carbonic anhydrase. These compounds showed strong inhibitory activity, indicating potential for therapeutic applications in conditions where CA activity modulation is beneficial, such as glaucoma or neurological disorders (Akbaba et al., 2013).
Antimicrobial and Antiviral Properties The antimicrobial and antiviral potential of derivatives of the compound has also been explored. For instance, substituted benzimidazoles were synthesized and evaluated for their antimicrobial and antiviral activities, revealing specific activities against fungal strains and viruses, pointing to potential as antifungal and antiviral agents (Sharma et al., 2009).
Material Science and Chemistry
Electrochemical and Electrical Properties The compound's derivatives have been studied for their electrochemical and electrical properties. For example, oligobenzimidazoles derived from the compound were synthesized and characterized for their electrochemical, electrical, optical, thermal, and rectification properties. These materials showed promise for various applications, including electronic devices, due to their good optical and electrical properties and thermal stability (Anand & Muthusamy, 2018).
Future Directions
properties
IUPAC Name |
[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN2OS/c18-14-5-1-12(2-6-14)11-23-17-20-9-10-21(17)16(22)13-3-7-15(19)8-4-13/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEVMSDUOYLUMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

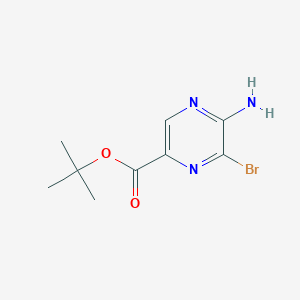
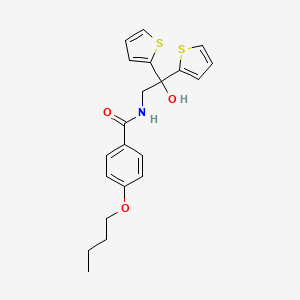

![[(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanamine;hydrochloride](/img/structure/B2649377.png)
![2-[(1-Ethyl-3-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2649380.png)
![4-{3-[(4-Fluorophenyl)methyl]-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imida zolino[1,2-h]purin-8-yl}benzenesulfonamide](/img/structure/B2649382.png)
![2-(2H,3H-benzo[e]1,4-dioxin-5-yloxy)acetic acid](/img/structure/B2649384.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide](/img/structure/B2649387.png)

![2-[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2649390.png)
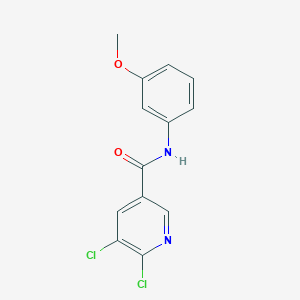
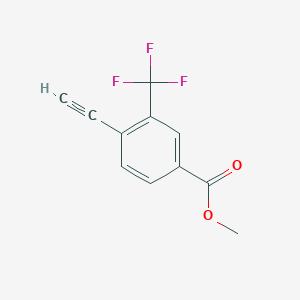
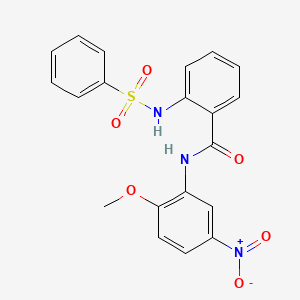
![2-amino-3-{[(E)-(3-hydroxyphenyl)methylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2649395.png)